molecular formula C16H12F2N2O3 B2360779 N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide CAS No. 1219901-43-5

N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2360779
CAS No.: 1219901-43-5
M. Wt: 318.28
InChI Key: QYYNTPRSIQOLCX-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a difluorobenzyl group, a furan ring, and an isoxazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Difluorobenzyl Group: This step might involve a nucleophilic substitution reaction where the difluorobenzyl group is introduced to the intermediate compound.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Isoxazolines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: can be compared with other acetamides, isoxazoles, and furan-containing compounds.

    Examples: N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, N-(2,6-difluorobenzyl)-2-(5-(pyridin-2-yl)isoxazol-3-yl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-12-3-1-4-13(18)11(12)9-19-16(21)8-10-7-15(23-20-10)14-5-2-6-22-14/h1-7H,8-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYNTPRSIQOLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=NOC(=C2)C3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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